molecular formula C23H18FN3O3 B2716303 5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 471263-70-4

5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2716303
CAS RN: 471263-70-4
M. Wt: 403.413
InChI Key: XJZAFMJCRHXMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.413. The purity is usually 95%.
The exact mass of the compound 5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Behavior

A family of unsymmetrical organoboron complexes containing similar moieties was synthesized, demonstrating strong absorptions across the UV-Vis spectrum and high fluorescence quantum yields. These compounds, including derivatives with enhanced water solubility, have potential applications in bioorthogonal chemistry due to their strong emissive properties (Garre et al., 2019).

Anticancer and Antitumor Agents

Pyrazoline-substituted pyrrolidine-2,5-dione hybrids were synthesized and evaluated for their anticancer efficacy. These compounds exhibited remarkable cytotoxic effects on various cancer cell lines, indicating their potential as effective antitumor agents. The in vivo studies showed promising tumor regression, highlighting the therapeutic potential of these hybrids (Tilekar et al., 2020).

Fluorescent pH Sensors

Research on heteroatom-containing organic fluorophores demonstrated the ability of these compounds to function as fluorescent pH sensors. Their emission can be switched reversibly by protonation and deprotonation, making them suitable for detecting acidic and basic organic vapors. This capability is crucial for developing chemosensors with various environmental and biological applications (Yang et al., 2013).

Antimicrobial and Enzyme Inhibition

Chalcone-imide derivatives were investigated for their antimicrobial activities and their ability to inhibit certain enzymes, such as carbonic anhydrase and acetylcholinesterase. These compounds displayed good cytotoxic activities and could serve as leads for developing new therapeutic agents with antimicrobial and enzyme inhibition properties (Kocyigit et al., 2018).

Electron Transport Layers in Polymer Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in inverted polymer solar cells. This development is significant for enhancing the efficiency of solar cells through improved electron extraction and reduced exciton recombination (Hu et al., 2015).

properties

IUPAC Name

5-(4-fluorophenyl)-2-(2-methylphenyl)-3-pyridin-4-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-14-4-2-3-5-18(14)27-20(15-10-12-25-13-11-15)19-21(30-27)23(29)26(22(19)28)17-8-6-16(24)7-9-17/h2-13,19-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZAFMJCRHXMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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